N-(4-Fluorophenyl)picrylamine
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Overview
Description
N-(4-Fluorophenyl)picrylamine is a chemical compound with the molecular formula C12H7FN4O6 and a molecular weight of 322.21 g/mol It is known for its unique structure, which includes a fluorophenyl group and a picrylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)picrylamine typically involves the reaction of 4-fluoroaniline with picryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)picrylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, ammonia.
Major Products Formed
The major products formed from these reactions include various nitro, fluoro, and amino derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
N-(4-Fluorophenyl)picrylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)picrylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Fluorophenyl)picrylamine include:
- N-(3-Fluorophenyl)picrylamine
- N-(2-Fluorophenyl)picrylamine
- N-(4-Butylphenyl)picrylamine
- N-(4-Ethylphenyl)picrylamine
Uniqueness
This compound is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
63033-81-8 |
---|---|
Molecular Formula |
C12H7FN4O6 |
Molecular Weight |
322.21 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H7FN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H |
InChI Key |
JJGBDTGDFFAGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
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